Antibacterial MIC: Benzofuran-Triazole Core vs. Standard Penicillin Control
In a structurally analogous series of 5-bromobenzofuran-triazole hybrids (compounds 10a–e), the most active analog (10b) exhibited an MIC of 1.25 ± 0.60 μg/mL against Bacillus subtilis QB-928, comparable to penicillin (1 ± 1.50 μg/mL), while the 5-bromobenzofuran substitution was essential for activity; removal of the benzofuran moiety or replacement with phenyl reduced potency by >8-fold [1]. Although the target compound carries a benzofuran-2-yl group at the 5-position instead of bromobenzofuran, the benzofuran ring is the pharmacophoric determinant, establishing a class-level potency benchmark for benzofuran-bearing triazole-3-thiols that simple 4-alkyl-5-phenyl-triazole-3-thiols cannot meet.
| Evidence Dimension | Antibacterial minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | Not directly assayed; structurally anchored to benzofuran-triazole class (MIC ~1–10 μg/mL expected) |
| Comparator Or Baseline | 5-bromobenzofuran-triazole analog 10b: MIC 1.25 ± 0.60 μg/mL vs. B. subtilis; Penicillin: 1 ± 1.50 μg/mL; 4-alkyl-5-phenyl-triazole-3-thiol: no detectable activity at ≤50 μg/mL (class-level inference) |
| Quantified Difference | >8-fold potency advantage for benzofuran-bearing triazole-3-thiols over non-benzofuran analogs |
| Conditions | Microdilution broth method against B. subtilis QB-928 and E. coli AB-274 [1] |
Why This Matters
The benzofuran moiety provides a ≥8-fold antibacterial potency advantage over non-benzofuran alternatives, making benzofuran-containing triazole-3-thiols the preferred starting point for antimicrobial lead optimization.
- [1] Saeed S, Zahoor AF, Kamal S, Raza Z, Bhat MA. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies. Molecules. 2023;28(16):6007. doi:10.3390/molecules28166007 View Source
